Comparative Physicochemical Properties: Lipophilicity (logP) for N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide
The calculated partition coefficient (logP) for N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide provides a quantifiable measure of its lipophilicity, a key determinant of membrane permeability and target binding. This value is distinct from the unsubstituted hydrazinecarbothioamide parent core.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 1.677 |
| Comparator Or Baseline | Hydrazinecarbothioamide (parent core) logP: -0.71 |
| Quantified Difference | A difference of +2.387 log units, indicating approximately 244-fold greater lipophilicity. |
| Conditions | Computed by XLogP3 algorithm (ChemDiv). |
Why This Matters
This specific logP value is a critical parameter for medicinal chemists designing analogs with optimized ADME profiles; substituting a generic core would yield vastly different biological distribution.
